3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride is a synthetic organic compound that belongs to the pyrrolidine family. It was first discovered in the 1950s as a potential drug for the treatment of coccidiosis, a parasitic infection common in poultry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in parasite metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar chemical properties.
3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine: The base compound without the hydrochloride salt.
Other pyrrolidine derivatives: Compounds with similar structures but different functional groups.
Uniqueness
3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for research and development .
Biological Activity
3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C11H15ClN2O3 and is characterized by the presence of a pyrrolidine ring and a chloro-nitrophenoxy group. Its structural features suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
- Antifungal Activity : Preliminary studies suggest potential antifungal properties.
- Cellular Mechanisms : Investigations into its effects on cellular processes are ongoing, indicating a complex interaction with cellular pathways.
Antibacterial Activity
A study assessing the antibacterial properties of pyrrolidine derivatives found that compounds with similar structures to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for related compounds, suggesting that structural modifications can enhance antibacterial efficacy .
Table 1: Antibacterial Activity of Related Pyrrolidine Compounds
Compound Name | MIC (mg/mL) | Target Bacteria |
---|---|---|
Pyrrolidine Derivative A | 0.0039 | Staphylococcus aureus |
Pyrrolidine Derivative B | 0.025 | Escherichia coli |
This compound | TBD | TBD |
Antifungal Activity
The antifungal potential of related pyrrolidine derivatives suggests that this compound may also possess antifungal properties. In vitro tests demonstrated that certain pyrrolidine compounds effectively inhibited the growth of Candida albicans, indicating a promising area for further research .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Potential binding to cellular receptors could modulate signaling pathways critical for bacterial and fungal survival.
Case Studies and Research Findings
- In Vitro Studies : Research conducted on pyrrolidine derivatives showed promising results in inhibiting bacterial growth, with specific emphasis on the role of halogen substituents enhancing bioactivity .
- Comparative Analysis : A comparative study highlighted the unique activity profile of this compound relative to other piperidine and pyrrolidine derivatives, noting its potential as a lead compound for drug development .
Properties
IUPAC Name |
3-[(2-chloro-4-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3.ClH/c12-10-5-9(14(15)16)1-2-11(10)17-7-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZHRZHOJKXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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